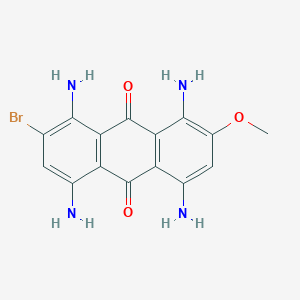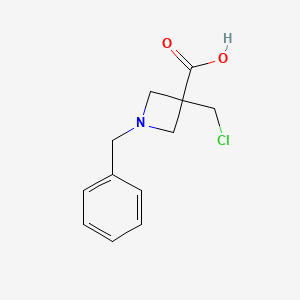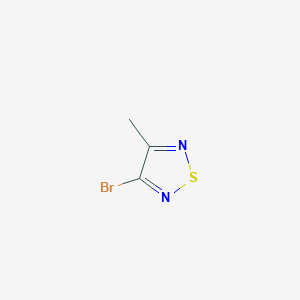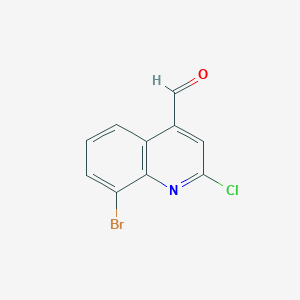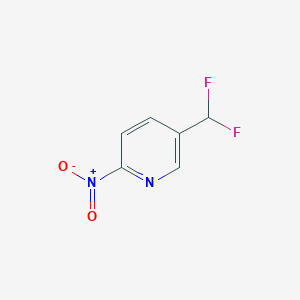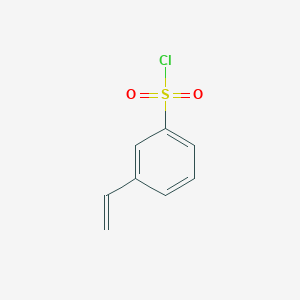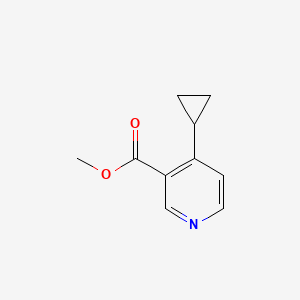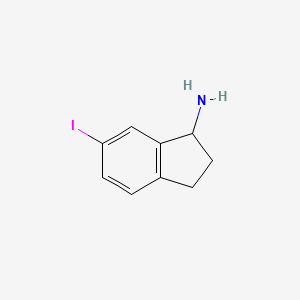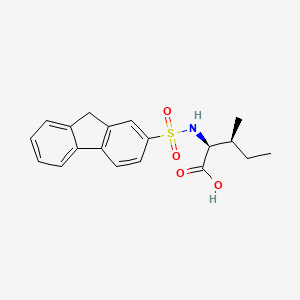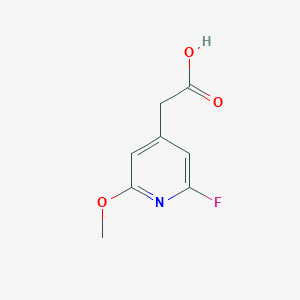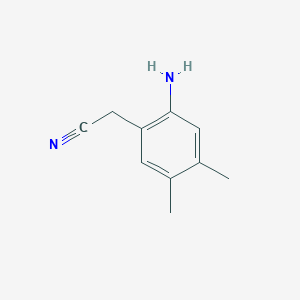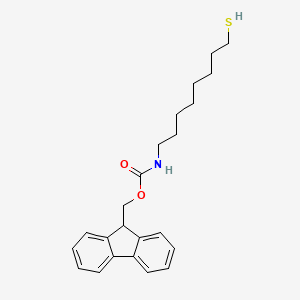
(9H-Fluoren-9-yl)methyl (8-sulfanyloctyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(9H-Fluoren-9-yl)methyl (8-sulfanyloctyl)carbamate is a chemical compound that features a fluorenylmethyl group attached to an octyl chain with a sulfanyl group and a carbamate functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Fluoren-9-yl)methyl (8-sulfanyloctyl)carbamate typically involves the following steps:
Formation of Fluorenylmethyl Carbamate: The initial step involves the reaction of 9H-fluoren-9-ylmethanol with phosgene to form 9H-fluoren-9-ylmethyl chloroformate. This intermediate is then reacted with an amine to form the fluorenylmethyl carbamate.
Attachment of the Octyl Chain: The next step involves the introduction of the octyl chain with a sulfanyl group. This can be achieved through a nucleophilic substitution reaction where the fluorenylmethyl carbamate reacts with 8-bromo-1-octanethiol under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-purity reagents, and stringent reaction control to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(9H-Fluoren-9-yl)methyl (8-sulfanyloctyl)carbamate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The fluorenylmethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted fluorenylmethyl derivatives.
Applications De Recherche Scientifique
(9H-Fluoren-9-yl)methyl (8-sulfanyloctyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying protein interactions.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mécanisme D'action
The mechanism of action of (9H-Fluoren-9-yl)methyl (8-sulfanyloctyl)carbamate involves its interaction with molecular targets through its functional groups. The carbamate group can form hydrogen bonds with biological molecules, while the sulfanyl group can participate in redox reactions. These interactions can modulate the activity of enzymes and proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (9H-Fluoren-9-yl)methyl ®-(1-mercaptopropan-2-yl)carbamate
- 9-Fluorenylmethyl carbamate
- (9H-Fluoren-9-yl)methyl (2-(2-hydroxyethoxy)ethyl)carbamate
Uniqueness
(9H-Fluoren-9-yl)methyl (8-sulfanyloctyl)carbamate is unique due to the presence of the long octyl chain with a sulfanyl group, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
478691-25-7 |
|---|---|
Formule moléculaire |
C23H29NO2S |
Poids moléculaire |
383.5 g/mol |
Nom IUPAC |
9H-fluoren-9-ylmethyl N-(8-sulfanyloctyl)carbamate |
InChI |
InChI=1S/C23H29NO2S/c25-23(24-15-9-3-1-2-4-10-16-27)26-17-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h5-8,11-14,22,27H,1-4,9-10,15-17H2,(H,24,25) |
Clé InChI |
BWUYLUJTGLDAHI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCCCCS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



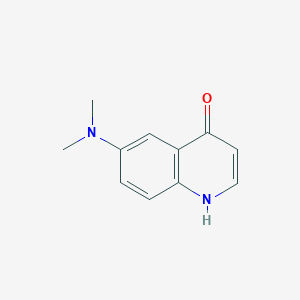
![N-[(2-chlorophenyl)methyl]pyridine-2-carboxamide](/img/structure/B13130117.png)
